![molecular formula C21H32N2O4S B6362667 1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95% CAS No. 1002115-93-6](/img/structure/B6362667.png)
1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%” is a chemical compound with the molecular formula C11H14N2O . It is a colorless to yellow to brown liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidin-4-one ring attached to a pyridine ring via a methylene bridge . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 99.71°C and a predicted boiling point of approximately 318.1°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm^3 and a refractive index of n20D 1.57 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications of 1-(Pyridin-2-ylmethyl)piperidin-4-one
Piperidines, which include 1-(Pyridin-2-ylmethyl)piperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Protein Kinase C Inhibitor
1-(Pyridin-2-ylmethyl)piperidin-4-one is a key intermediate for the synthesis of Protein Kinase C Inhibitor LY317615 . This inhibitor has potential applications in the treatment of various diseases, including cancer.
Proteomics Research
1-(Pyridin-2-ylmethyl)piperidin-4-one is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions.
Synthesis of Bicyclic Sulfonamide Derivatives
{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid can be used in the synthesis of new bicyclic sulfonamide derivatives . These derivatives have potential applications in medicinal chemistry due to their diverse biological activity.
Oxidative Reactions
{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid can be used in oxidative reactions . These reactions are important in various fields of chemistry, including organic synthesis, biochemistry, and environmental chemistry.
Biological Activity
Derivatives of {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, such as camphene derivatives, have been found to exhibit diverse biological activities . These include alleviating oxidative stress, reducing skeletal muscle atrophy, and exhibiting antibacterial, anti-inflammatory, antioxidant, and antiviral activity .
Wirkmechanismus
Eigenschaften
IUPAC Name |
(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;1-(pyridin-2-ylmethyl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.C10H18O3S/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10;1-9(2)8-3-5-10(9,6-4-8)7-14(11,12)13/h1-3,6H,4-5,7-9H2;8H,3-7H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPKQNJFBMMINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CC2)CS(=O)(=O)O)C.C1CN(CCC1=O)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)piperidin-4-one; {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)
![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)
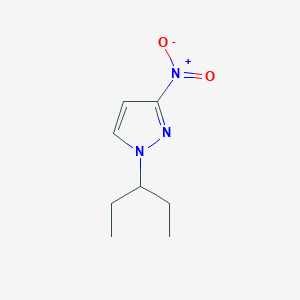
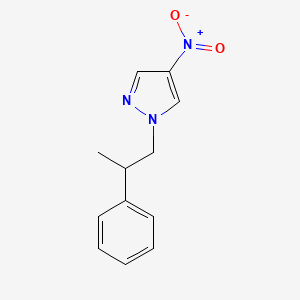

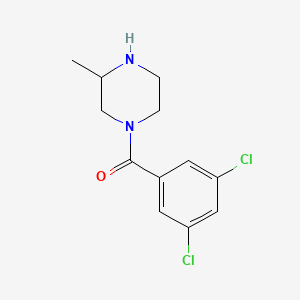

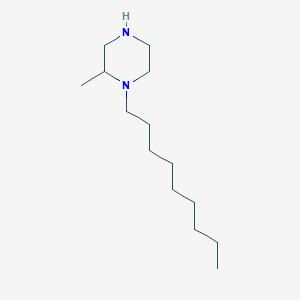
![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%](/img/structure/B6362631.png)
![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)
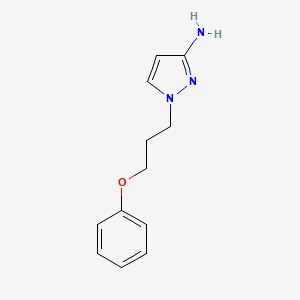
amine hydrochloride](/img/structure/B6362665.png)
